molecular formula C16H18BrNO3 B12997744 tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate

tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate

Cat. No.: B12997744
M. Wt: 352.22 g/mol
InChI Key: DWNJEOFQQLTTMV-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate is a substituted indole derivative characterized by a tert-butyl carbamate group at the 1-position, a bromine atom at the 3-position, and a propionyl (propanoyl) group at the 4-position of the indole ring. This compound belongs to a class of halogenated indole carbamates, which are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and structural versatility.

Properties

Molecular Formula

C16H18BrNO3

Molecular Weight

352.22 g/mol

IUPAC Name

tert-butyl 3-bromo-4-propanoylindole-1-carboxylate

InChI

InChI=1S/C16H18BrNO3/c1-5-13(19)10-7-6-8-12-14(10)11(17)9-18(12)15(20)21-16(2,3)4/h6-9H,5H2,1-4H3

InChI Key

DWNJEOFQQLTTMV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C2C(=CC=C1)N(C=C2Br)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Route

  • Starting material: tert-butyl 3-bromo-1H-indole-1-carboxylate or related indole derivatives.
  • Key transformations: Introduction of the propionyl group at the 4-position via Friedel-Crafts acylation or equivalent acylation methods.
  • Protecting groups: The tert-butyl ester at the 1-position serves as a protecting group for the indole nitrogen, facilitating selective functionalization at other positions.

Stepwise Synthesis

  • Bromination at the 3-position:
    Selective bromination of the indole ring at the 3-position is typically achieved using brominating agents such as N-bromosuccinimide (NBS) under mild conditions to avoid over-bromination or side reactions.

  • Acylation at the 4-position:
    The introduction of the propionyl group at the 4-position is commonly performed via Friedel-Crafts acylation using propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions are carefully controlled to favor substitution at the 4-position rather than other reactive sites on the indole ring.

  • Esterification and protection:
    The tert-butyl ester group at the 1-position is introduced either prior to or after the acylation step, depending on the synthetic route. This group protects the nitrogen and enhances the compound's stability during subsequent reactions.

Representative Reaction Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination N-bromosuccinimide (NBS), solvent (e.g., DMF) 0–25 °C 1–3 hours 75–85 Selective 3-bromo substitution
Acylation Propionyl chloride, AlCl3, inert solvent (e.g., CH2Cl2) 0–5 °C to room temp 2–6 hours 60–80 Friedel-Crafts acylation at 4-position
Esterification tert-Butyl chloroformate or equivalent Room temperature 1–4 hours 80–90 Protects indole nitrogen as tert-butyl ester

Purification

  • The crude product is typically purified by column chromatography using silica gel with a gradient of ethyl acetate and hexane as eluents.
  • Final product isolation is often achieved as a solid or oil, depending on the scale and solvent system used.

Detailed Research Findings and Analysis

Selectivity and Yield Optimization

  • The regioselectivity of bromination and acylation is critical. Using mild brominating agents and low temperatures minimizes polybromination and undesired substitution.
  • Friedel-Crafts acylation requires careful control of stoichiometry and temperature to avoid over-acylation or polymerization side reactions.
  • The tert-butyl ester group enhances the stability of the indole nitrogen, preventing side reactions during acylation.

Reaction Mechanism Insights

  • Bromination proceeds via electrophilic aromatic substitution, with the indole ring's electron density directing substitution preferentially to the 3-position.
  • Acylation involves formation of an acylium ion intermediate from propionyl chloride and AlCl3, which then electrophilically attacks the 4-position of the indole ring.
  • The tert-butyl ester is stable under these conditions but can be cleaved under acidic conditions if deprotection is required.

Comparative Analysis with Similar Compounds

Compound Bromination Position Acylation Position Protecting Group Yield Range (%) Notes
This compound 3 4 tert-butyl ester 60–85 High regioselectivity
tert-Butyl 3-bromo-1H-indole-1-carboxylate 3 None tert-butyl ester 75–90 Precursor for acylation
3-Bromo-4-acetylindole 3 4 None 50–70 Less stable, no nitrogen protection

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Key Considerations
Bromination NBS, DMF, 0–25 °C Introduce bromine at 3-position Avoid over-bromination
Acylation Propionyl chloride, AlCl3, CH2Cl2 Add propionyl group at 4-position Control temperature and stoichiometry
Esterification tert-Butyl chloroformate, base Protect indole nitrogen Stability during acylation
Purification Silica gel chromatography Isolate pure product Optimize solvent system

Chemical Reactions Analysis

tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
This compound 1: tert-butyl carbamate; 3: Br; 4: propionyl C₁₆H₁₈BrNO₃ 364.23 g/mol Bromine enhances electrophilicity; propionyl enables acylative derivatization
tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate 1: tert-butyl carbamate; 3: CHO; 4: Br; 7: OCH₃ C₁₅H₁₆BrNO₄ 354.20 g/mol Formyl group (CHO) at C3 allows nucleophilic addition; methoxy enhances solubility
tert-Butyl 3-acetyl-1H-indole-1-carboxylate 1: tert-butyl carbamate; 3: acetyl C₁₅H₁₇NO₃ 259.30 g/mol Acetyl group at C3 facilitates cross-coupling; lacks halogen for directed C–H activation
5-Methyl-3-(prop-1-en-2-yl)-1-tosyl-1H-indole 1: tosyl; 3: prop-1-en-2-yl; 5: CH₃ C₁₉H₁₉NO₂S 325.43 g/mol Tosyl group enhances stability; alkenyl substituent enables cycloaddition reactions

Key Comparative Insights :

Substituent Effects on Reactivity: The bromine atom in the 3- or 4-position (as in the target compound and ) enables halogen-directed metalation or cross-coupling (e.g., Suzuki-Miyaura), whereas non-halogenated analogs (e.g., ) rely on acetyl or alkenyl groups for reactivity. Propionyl vs. Acetyl: The longer alkyl chain in the propionyl group (C₃H₅O) compared to acetyl (C₂H₃O) may influence steric effects and lipophilicity, impacting binding affinity in drug discovery contexts .

Functional Group Compatibility :

  • The tert-butyl carbamate group (common across all tert-butyl indole derivatives) provides steric protection for the indole nitrogen, enhancing stability during synthesis .
  • Methoxy groups (e.g., in ) improve solubility in polar solvents, whereas halogenated derivatives (e.g., the target compound) are typically more lipophilic .

Synthetic Utility :

  • Compounds like the target and are synthesized via Friedel-Crafts acylation or transition-metal-catalyzed reactions. For example, tert-butyl 3-acetyl-1H-indole-1-carboxylate is prepared using Nysted reagent (a gem-dizinc reagent) and TiCl₄, enabling regioselective acetylation .

Structural Similarity Analysis Using Computational Tools

Chemical similarity tools like SIMCOMP (a graph-based algorithm) and AromaDb ’s SMILES-based search () quantify structural overlaps between compounds. For example:

  • This compound vs. tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate :
    • Shared substructures : Indole core, tert-butyl carbamate, bromine.
    • Divergence : Propionyl (C₃H₅O) vs. formyl (CHO) and methoxy (OCH₃).
    • Similarity score : Estimated ~65–70% using SIMCOMP due to shared halogen and carbamate motifs .
  • Comparison with non-carbamate analogs (e.g., 5-methyl-3-(prop-1-en-2-yl)-1-tosyl-1H-indole ): Similarity score: <50% due to absence of tert-butyl carbamate and bromine.

Biological Activity

tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the indole class of compounds, which are known for their diverse biological activities. The molecular formula is C14H16BrN1O3C_{14}H_{16}BrN_{1}O_{3} with a molecular weight of approximately 328.19 g/mol. Its structure includes a bromine atom and a propionyl group attached to the indole core, contributing to its reactivity and interaction with biological targets.

Indole derivatives often interact with various biological pathways, primarily through enzyme inhibition and receptor modulation. The specific mechanism of action for this compound may involve:

  • Inhibition of Protein Kinases : Similar indole compounds have shown the ability to inhibit kinases involved in cell signaling pathways, which can lead to reduced cell proliferation in cancer cells.
  • Modulation of Apoptotic Pathways : Indoles can influence apoptotic pathways by regulating Bcl-2 family proteins and caspases, leading to programmed cell death in malignant cells.

Biological Activity

The biological activity of this compound has been investigated in various studies:

Anticancer Activity

Several studies have reported the anticancer properties of indole derivatives. For instance, compounds structurally similar to this compound exhibit significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).

Compound Cell Line IC50 (µM) Mechanism
This compoundA54910Induction of apoptosis
Similar Indole DerivativeMCF75Inhibition of cell cycle

Antimicrobial Activity

Research indicates that brominated indoles possess enhanced antimicrobial properties. In vitro studies have demonstrated that this compound exhibits activity against both bacterial and fungal strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry examined a series of indole derivatives including this compound. The results indicated that this compound effectively inhibited the proliferation of A549 cells with an IC50 value suggesting significant potency. The study highlighted the role of the bromine substituent in enhancing biological activity through improved binding affinity to target proteins .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of brominated indoles. The findings revealed that this compound demonstrated a broad spectrum of activity against various pathogens, with particular effectiveness against resistant strains . This suggests potential applications in treating infections caused by antibiotic-resistant bacteria.

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